Calcitetrol

Description

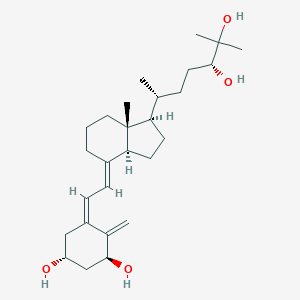

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZKUWGUJVKMHC-UKBUZQLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305253 | |

| Record name | 1α,24R,25-Trihydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24-Hydroxycalcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56142-94-0 | |

| Record name | 1α,24R,25-Trihydroxyvitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56142-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (24R)-24-Hydroxycalcitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1α,24R,25-Trihydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56142-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24-Hydroxycalcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Calcitriol Signaling in Cancer Cells: A Technical Guide for Researchers

An In-depth Examination of Genomic and Non-Genomic Pathways, Quantitative Effects, and Experimental Methodologies

Introduction

Calcitriol, the hormonally active form of Vitamin D, is a pleiotropic secosteroid hormone that extends its regulatory functions far beyond its classical role in calcium and phosphorus homeostasis.[1][2] A growing body of preclinical evidence has firmly established Calcitriol as a potent anti-neoplastic agent, capable of modulating critical cellular processes in a wide array of cancer types.[3][4] Its actions, mediated primarily through the Vitamin D Receptor (VDR), a ligand-activated transcription factor, encompass the induction of cell cycle arrest, promotion of apoptosis and differentiation, and inhibition of inflammation, angiogenesis, and metastasis.[1] This technical guide provides a comprehensive overview of the core Calcitriol signaling pathways in cancer cells, presents quantitative data on its anti-cancer effects, and details key experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Core Signaling Pathways

Calcitriol exerts its effects on cancer cells through two principal signaling pathways: the classical genomic pathway and the rapid non-genomic pathway. These pathways can act independently or in concert to regulate the expression of a multitude of genes involved in cancer progression.

The Genomic Signaling Pathway

The genomic actions of Calcitriol are the most well-characterized and are central to its long-term anti-proliferative effects. This pathway involves the direct regulation of gene transcription.

Mechanism:

-

Ligand Binding: Lipid-soluble Calcitriol diffuses through the cell membrane and binds to the Vitamin D Receptor (VDR) located in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).

-

Nuclear Translocation & DNA Binding: The Calcitriol-VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The complex then recruits a variety of co-activator or co-repressor proteins, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs), to modulate the transcription of target genes. This leads to either the induction or repression of gene expression, ultimately resulting in anti-cancer effects like cell cycle arrest and apoptosis.

Diagram of the Genomic Signaling Pathway

Caption: Classical genomic signaling pathway of Calcitriol in cancer cells.

The Non-Genomic Signaling Pathway

Calcitriol can also initiate rapid cellular responses that do not require gene transcription. These non-genomic effects are mediated by a subpopulation of VDR located at the plasma membrane (mVDR) and potentially other receptors like the membrane-associated, rapid-response steroid-binding protein (MARRS or PDIA3).

Mechanism:

-

Membrane Receptor Binding: Calcitriol binds to mVDR or MARRS at the cell surface.

-

Second Messenger Activation: This binding rapidly activates intracellular signaling cascades and second messengers.

-

Kinase Activation: Downstream effects include the activation of various protein kinases such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), including ERK.

-

Calcium Influx: Calcitriol can also trigger a rapid influx of intracellular calcium. These rapid signals can influence cell proliferation and apoptosis, and can also cross-talk with the genomic pathway to modulate gene expression.

Diagram of the Non-Genomic Signaling Pathway

Caption: Rapid non-genomic signaling pathway of Calcitriol.

Quantitative Data on Calcitriol's Anti-Cancer Effects

The anti-proliferative and pro-apoptotic effects of Calcitriol have been quantified in numerous cancer cell lines. The following tables summarize key findings.

Table 1: IC50 Values of Calcitriol in Various Cancer Cell Lines

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Reference |

| Melanoma | B16-F10 | 0.244 | 24 hours | |

| Cervical Cancer | HeLa | 0.19 | Not Specified | |

| Breast Cancer | MCF-7 | 0.17 | Not Specified |

Table 2: Calcitriol-Induced Apoptosis and Cell Cycle Arrest

| Cancer Type | Cell Line | Calcitriol Conc. | Effect | Quantitative Result | Reference |

| Prostate Cancer | LNCaP | 100 nM | Apoptosis | >5-fold increase in apoptotic cells vs. control | |

| Prostate Cancer | LNCaP | Not Specified | Cell Cycle Arrest | Accumulation in G0/G1 phase | |

| Myelomonocytic Leukemia | U937 | Not Specified | Cell Cycle Arrest | G1 arrest | |

| Breast Cancer | MCF-7, T-47D | Not Specified | Protein Inhibition | >50% inhibition of c-myc protein expression | |

| Ovarian Carcinoma | NIH:OVCAR3 | Not Specified | Protein Inhibition | >50% inhibition of c-myc protein expression | |

| Breast Cancer | MCF-7 | Not Specified | Colony Formation | 87% reduction in combination with radiation |

Experimental Protocols

Detailed and reproducible methodologies are critical for studying Calcitriol's effects. Below are synthesized protocols for key experiments based on common laboratory practices.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight (37°C, 5% CO₂).

-

Treatment: Treat cells with various concentrations of Calcitriol (and a vehicle control, e.g., ethanol) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Diagram of the MTT Assay Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot for VDR Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the Vitamin D Receptor.

Protocol:

-

Cell Lysis: Wash Calcitriol-treated and control cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VDR (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Quantitative Reverse Transcription PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific mRNA transcripts, such as VDR target genes (e.g., p21, CYP24A1).

Protocol:

-

RNA Extraction: Isolate total RNA from Calcitriol-treated and control cells using a suitable kit or method (e.g., TRIzol). Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. For each reaction, combine cDNA template, forward and reverse primers for the target gene (and a housekeeping gene like GAPDH), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Thermocycling: Perform the qPCR in a real-time PCR machine. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 60 s).

-

Data Analysis: The instrument measures fluorescence at each cycle. The cycle at which fluorescence crosses a threshold is the Ct value. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Diagram of the RT-qPCR Workflow

Caption: Workflow for analyzing gene expression via RT-qPCR.

Conclusion and Future Directions

Calcitriol signaling in cancer cells is a complex process involving interconnected genomic and non-genomic pathways that ultimately curb malignant progression. Its ability to induce cell cycle arrest, trigger apoptosis, and promote differentiation underscores its potential as a therapeutic agent. The quantitative data consistently demonstrate its efficacy in vitro across a range of cancer types. For drug development professionals, the synergistic effects observed when Calcitriol is combined with conventional chemotherapies and radiation present a promising avenue for enhancing treatment efficacy.

Future research should continue to dissect the intricate cross-talk between the genomic and non-genomic pathways. Furthermore, a deeper understanding of the epigenetic modifications, such as histone acetylation and DNA methylation, influenced by VDR signaling will be crucial for overcoming Calcitriol resistance in some cancers. The development of potent, less calcemic analogs of Calcitriol also remains a key priority for translating the vast preclinical promise of VDR-targeted therapies into clinical reality.

References

An In-depth Technical Guide to Calcitriol and Vitamin D Receptor (VDR) Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Calcitriol (1α,25-dihydroxyvitamin D₃), the biologically active form of vitamin D, and its nuclear receptor, the Vitamin D Receptor (VDR). This interaction is fundamental to numerous physiological processes, including calcium homeostasis, immune modulation, and cellular differentiation, making it a critical area of study for drug development in osteoporosis, cancer, and autoimmune diseases.

The Calcitriol-VDR Signaling Pathway

Calcitriol exerts its biological effects primarily through a genomic pathway. Upon entering the cell, it binds to the VDR, which is predominantly located in the nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The Calcitriol-VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits a complex of coactivator or corepressor proteins, ultimately modulating the transcription of genes involved in a wide array of biological functions.

Caption: Canonical genomic signaling pathway of Calcitriol-VDR interaction.

Quantitative Analysis of Calcitriol-VDR Interaction

The binding affinity of Calcitriol for the VDR is a key determinant of its biological potency. Various in vitro assays are employed to quantify this interaction, providing critical data for the development of novel VDR modulators.

Table 1: Binding Affinity of Calcitriol to the Vitamin D Receptor

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 0.7 - 1.1 x 10-10 M | Radioligand Binding Assay | [1] |

| Binding Affinity | ~1000 times higher than Calcifediol | Competitive Binding Assay | [2] |

Table 2: Functional Potency of VDR Ligands in Cell-Based Assays

| Compound | EC50 | IC50 | Assay Type | Cell Line | Source |

| Calcitriol | 0.65 nM | - | CYP24A1-Luciferase Reporter Assay | HEK293T | [3] |

| Calcipotriol | 0.9 nM | - | CYP24A1-Luciferase Reporter Assay | HEK293T | [3] |

| Calcitriol | - | 100 nM (for clonogenic survival) | Clonogenic Survival Assay | Breast Cancer Cells | [4] |

Note: EC50 and IC50 values can vary significantly based on the specific assay conditions, cell type, and reporter construct used.

Key Experimental Protocols

A variety of sophisticated techniques are utilized to study the Calcitriol-VDR interaction at the molecular and cellular levels. Detailed methodologies for the most common assays are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the VDR by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the affinity of a test compound for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration near its Kd.

-

Test Compound: Serial dilutions of the compound of interest.

-

Unlabeled Ligand: A high concentration of unlabeled Calcitriol to determine non-specific binding.

-

Assay Buffer: Tris-based buffer with additives to maintain protein stability.

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Protocol:

-

Incubation: In a microtiter plate, combine the VDR preparation, [³H]-Calcitriol, and either assay buffer (for total binding), excess unlabeled Calcitriol (for non-specific binding), or the test compound at various concentrations.

-

Incubate the mixture for 16-18 hours at 4°C to reach equilibrium.

-

Separation: Add the HAP slurry to each well and incubate for 15 minutes. Alternatively, filter the contents of each well through a glass fiber filter.

-

Washing: Wash the HAP pellet or the filters multiple times with wash buffer to remove unbound radioligand.

-

Quantification: Resuspend the HAP pellet or place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a VDR competitive binding assay.

VDR-Mediated Reporter Gene Assay

This cell-based assay measures the functional ability of a compound to act as a VDR agonist or antagonist by quantifying the transcription of a reporter gene linked to a VDRE.

Objective: To determine the functional potency (EC50) or inhibitory capacity (IC50) of a test compound.

Materials:

-

Reporter Cell Line: A human cell line (e.g., HEK293, HepG2) stably or transiently transfected with:

-

An expression vector for the human VDR.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with one or more VDREs.

-

-

Cell Culture Medium and Reagents.

-

Test Compound and Reference Agonist (Calcitriol).

-

Luciferase Assay Reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment:

-

Agonist Mode: Prepare serial dilutions of the test compound in cell culture medium and add to the cells.

-

Antagonist Mode: Prepare serial dilutions of the test compound in medium containing a fixed concentration of Calcitriol (typically its EC80) and add to the cells.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Cell Lysis and Signal Detection: Remove the medium and add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme. Incubate for 10-20 minutes at room temperature.

-

Measurement: Read the luminescence intensity of each well using a plate-reading luminometer.

-

Data Analysis:

-

Plot the relative luminescence units (RLU) against the log concentration of the test compound.

-

Agonist Mode: Use non-linear regression to determine the EC50 (concentration for 50% maximal activation) and Emax (maximal effect).

-

Antagonist Mode: Determine the IC50 (concentration for 50% inhibition of the agonist response).

-

Caption: Workflow for a VDR-mediated reporter gene assay.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the specific DNA sequences to which the VDR binds within the genome of intact cells.

Objective: To map the genome-wide binding sites of the VDR.

Materials:

-

Cell Line: A cell line that expresses VDR (e.g., LNCaP prostate cancer cells).

-

Formaldehyde: For cross-linking proteins to DNA.

-

Lysis and Wash Buffers.

-

Sonicator or Micrococcal Nuclease: To shear the chromatin.

-

ChIP-grade anti-VDR antibody.

-

Protein A/G Magnetic Beads.

-

Elution Buffer and Proteinase K.

-

DNA purification columns or kits.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-VDR antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-VDR-DNA complexes.

-

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: The purified DNA can be analyzed by qPCR to assess VDR binding at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of the kinetics (association and dissociation rates) of the interaction between Calcitriol and the VDR.

Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd) of the Calcitriol-VDR interaction.

Materials:

-

SPR Instrument and Sensor Chip (e.g., CM5).

-

Purified, recombinant VDR.

-

Calcitriol or other ligands.

-

Immobilization and Running Buffers.

-

Amine coupling reagents (EDC/NHS).

Protocol:

-

Ligand Immobilization: Covalently immobilize the purified VDR onto the sensor chip surface using amine coupling chemistry.

-

Interaction Analysis:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of Calcitriol (the analyte) over the surface and monitor the binding response in real-time (association phase).

-

Switch back to the running buffer and monitor the dissociation of the analyte from the immobilized ligand (dissociation phase).

-

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.

-

Data Analysis:

-

Fit the sensorgram data (response vs. time) to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).

-

This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

The study of the Calcitriol-VDR interaction is a dynamic field with significant therapeutic implications. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to characterize novel VDR ligands. A thorough understanding of the binding kinetics, functional potency, and genomic targets of these compounds is essential for the development of next-generation therapies that harness the pleiotropic effects of the vitamin D signaling pathway.

References

- 1. 1,25-Dihydroxyvitamin D3 receptors in peripheral blood mononuclear cells from patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The ERRα–VDR axis promotes calcitriol degradation and estrogen signaling in breast cancer cells, while VDR‐CYP24A1‐ERRα overexpression correlates with poor prognosis in patients with basal‐like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Calcitriol in Calcium Homeostasis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Calcitriol, the hormonally active form of Vitamin D, is the principal steroid hormone involved in the regulation of calcium and phosphate homeostasis. Its intricate physiological actions are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor, leading to profound effects on the intestine, bone, kidney, and parathyroid gland. This document provides an in-depth examination of the synthesis, regulation, and multifaceted mechanisms of action of calcitriol. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to offer a comprehensive resource for professionals in the field.

Introduction

Calcium homeostasis is a critical physiological process that maintains extracellular fluid calcium concentration within a narrow range, essential for neuromuscular function, blood coagulation, hormone secretion, and bone mineralization.[1] The endocrine system responsible for this tight regulation involves a complex interplay between parathyroid hormone (PTH), calcitonin, and calcitriol (1,25-dihydroxyvitamin D3).[2] Calcitriol is the most potent metabolite of vitamin D and functions as the primary hormone responsible for increasing the body's calcium supply through genomic actions on its target tissues.[3][4] Understanding the precise molecular mechanisms of calcitriol is fundamental for research into metabolic bone diseases, chronic kidney disease, and the development of novel therapeutic agents.

Synthesis and Regulation of Calcitriol

The production of calcitriol is a multi-step process involving the skin, liver, and kidneys, and is stringently regulated by mineralotropic hormones.

-

Synthesis Pathway: The synthesis begins in the skin where 7-dehydrocholesterol is converted to previtamin D3 upon exposure to ultraviolet B (UVB) radiation, which then isomerizes to vitamin D3 (cholecalciferol).[5] Vitamin D3, also obtainable from dietary sources, is transported to the liver and hydroxylated by the enzyme 25-hydroxylase (CYP2R1) to form 25-hydroxyvitamin D3 (calcifediol), the main circulating form of vitamin D. The final and most critical activation step occurs in the proximal tubules of the kidney, where the enzyme 1α-hydroxylase (CYP27B1) converts calcifediol to the active hormone, calcitriol.

-

Hormonal Regulation: The activity of CYP27B1 is the primary control point in calcitriol synthesis. It is stimulated by PTH, which is secreted in response to low blood calcium levels. Conversely, its activity is suppressed by high levels of fibroblast growth factor 23 (FGF23) and by calcitriol itself, which establishes a negative feedback loop.

-

Catabolism: The enzyme 24-hydroxylase (CYP24A1) initiates the catabolism of both calcitriol and calcifediol, leading to their inactivation. The expression of CYP24A1 is induced by calcitriol and FGF23 and suppressed by PTH, ensuring a reciprocal regulation with CYP27B1 to maintain tight control over active vitamin D levels.

Caption: Synthesis and hormonal regulation of calcitriol.

Physiological Actions on Target Organs

Calcitriol exerts its effects primarily through genomic pathways by binding to the VDR, which is present in the intestines, bones, kidneys, and parathyroid glands.

Intestine: Enhancing Calcium Absorption

The primary function of calcitriol is to increase the efficiency of dietary calcium absorption in the small intestine. This is achieved by stimulating the transcellular transport of calcium across intestinal epithelial cells.

-

Genomic Mechanism: Upon entering the enterocyte, calcitriol binds to the cytosolic VDR. This ligand-receptor complex translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). The VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes encoding key calcium transport proteins, including:

-

TRPV6: An apical membrane calcium channel that facilitates the entry of calcium into the cell.

-

Calbindin-D9k: A cytosolic calcium-binding protein that shuttles calcium across the cell, buffering its concentration.

-

PMCA1b: A plasma membrane Ca2+-ATPase on the basolateral membrane that actively extrudes calcium from the cell into the bloodstream.

-

Caption: Genomic action of calcitriol in an intestinal enterocyte.

Bone: A Dual Role in Remodeling

Calcitriol's effect on bone is complex, contributing to both mineralization and resorption to maintain calcium homeostasis.

-

Bone Mineralization: Indirectly, by increasing intestinal absorption of calcium and phosphate, calcitriol ensures an adequate supply of minerals for the proper mineralization of bone matrix.

-

Bone Resorption: When serum calcium levels are low, calcitriol acts in concert with PTH to stimulate bone resorption, releasing calcium into the bloodstream. It does not act directly on osteoclasts (which lack VDRs) but on osteoblasts and their precursors. Calcitriol stimulates these cells to increase their expression of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL). RANKL then binds to its receptor, RANK, on the surface of osteoclast precursors, promoting their differentiation and activation into mature, bone-resorbing osteoclasts. Calcitriol also decreases the production of osteoprotegerin (OPG), a decoy receptor that inhibits the RANK-RANKL interaction. This shift in the RANKL/OPG ratio is a key mechanism for enhancing bone resorption.

Caption: Calcitriol's indirect role in osteoclast activation.

Kidney: Conserving Calcium

In the kidney, calcitriol acts to conserve calcium by increasing its reabsorption in the distal convoluted tubule. Similar to its action in the intestine, it upregulates the expression of the apical calcium channel TRPV5 and the cytosolic binding protein calbindin-D28k, facilitating the transport of calcium from the tubular fluid back into the circulation.

Parathyroid Gland: Negative Feedback

Calcitriol plays a crucial role in a negative feedback loop that regulates the parathyroid glands. It directly suppresses the transcription of the PTH gene, thereby inhibiting the synthesis and secretion of PTH. This action prevents excessive PTH secretion and subsequent bone resorption when serum calcium and calcitriol levels are adequate.

Quantitative Data on Calcitriol's Effects

The physiological impact of calcitriol has been quantified in numerous clinical and preclinical studies. The following tables summarize key findings.

Table 1: Effect of Calcitriol on Calcium and Bone Metabolism in Humans

| Parameter | Study Population | Calcitriol Dose | Duration | Baseline Value | Post-Treatment Value | % Change / p-value | Reference |

| Fractional Ca2+ Absorption | Postmenopausal Osteoporotic Women | 0.5-0.75 µ g/day | 6-12 months | 0.52 ± 0.02 | 0.67 ± 0.02 | +28.8% (p < 0.001) | |

| Net Intestinal Ca2+ Absorption | Healthy Men on Low Ca2+ Diet | 3.0 µ g/day | Chronic | 0.5 ± 0.3 mmoles/day | 1.8 ± 0.5 mmoles/day | +260% (p < 0.005) | |

| Urinary Ca2+ Excretion | Healthy Men on Low Ca2+ Diet | 3.0 µ g/day | Chronic | 2.9 ± 1.4 mmoles/day | 8.7 ± 2.0 mmoles/day | +200% (p < 0.005) | |

| Urinary Hydroxyproline (Bone Resorption Marker) | Healthy Men on Low Ca2+ Diet | 3.0 µ g/day | Chronic | 0.26 ± 0.03 mmoles/day | 0.49 ± 0.06 mmoles/day | +88.5% (p < 0.001) | |

| Urinary Hydroxyproline | Postmenopausal Osteoporotic Women | 0.5-0.75 µ g/day | 6-12 months | 31.0 ± 1.5 mg/dl GFR | 24.6 ± 1.1 mg/dl GFR | -20.6% (p < 0.001) | |

| Basal Serum Calcitonin | CAPD Patients | 0.5 µ g/day | 4 weeks | 78 ± 15 pg/ml | 101 ± 13 pg/ml | +29.5% (p < 0.05) | |

| Serum PTH | CAPD Patients | 0.5 µ g/day | 4 weeks | Not specified | Significant decrease | p < 0.05 |

Note: The differing effects on bone resorption markers (e.g., hydroxyproline) can be attributed to the different study populations and their underlying calcium status. In healthy individuals on a low calcium diet, calcitriol stimulates resorption to maintain serum calcium. In osteoporotic patients with impaired absorption, improving calcium supply via calcitriol can reduce the stimulus for resorption.

Key Experimental Protocols

The study of calcitriol's physiology relies on a variety of established in vitro, ex vivo, and in vivo methodologies.

Measurement of Intestinal Calcium Transport

Protocol: Everted Gut Sac Technique This ex vivo method is a classic approach to measure active transmural calcium transport.

-

Animal Preparation: Anesthetize a laboratory animal (e.g., mouse, rat).

-

Tissue Harvest: Excise a segment of the small intestine (typically the duodenum, where active transport is highest).

-

Eversion: Gently evert the intestinal segment over a glass rod so that the mucosal surface faces outwards.

-

Sac Formation: Tie one end of the segment with a suture. Fill the sac with a known volume of buffer solution (serosal fluid). Tie the other end to form a sealed sac.

-

Incubation: Incubate the sac in a flask containing a buffer solution with a known concentration of radiolabeled calcium (e.g., ⁴⁵Ca²⁺) and other substrates (mucosal fluid) at 37°C with constant oxygenation.

-

Analysis: After a set incubation period (e.g., 60 minutes), remove the sac, blot it dry, and measure the concentration of ⁴⁵Ca²⁺ in the serosal fluid.

-

Quantification: Active transport is determined by the ratio of the final ⁴⁵Ca²⁺ concentration on the serosal side to the mucosal side (S/M ratio). An S/M ratio > 1 indicates active transport against a concentration gradient.

Caption: Workflow for the everted gut sac experimental protocol.

Assessment of Bone Resorption

Protocol: In Vitro Osteoclast-Mediated Bone Resorption Assay This assay quantifies the bone-resorbing activity of osteoclasts cultured on a bone-like substrate.

-

Cell Isolation: Isolate osteoclast precursors, such as bone marrow-derived macrophages (BMDMs), from mice.

-

Cell Culture: Plate the BMDMs onto a suitable substrate, such as a bovine cortical bone slice or a synthetic calcium phosphate-coated plate, in a multi-well plate.

-

Osteoclast Differentiation: Culture the cells in a medium containing Macrophage Colony-Stimulating Factor (M-CSF) and RANKL to induce differentiation into multinucleated osteoclasts. Experimental compounds (e.g., calcitriol, inhibitors) can be added at this stage.

-

Resorption Period: Allow the mature osteoclasts to resorb the substrate for a period of 5-10 days.

-

Cell Removal: Remove the cells from the substrate using sonication or a bleach solution.

-

Pit Visualization: Stain the bone slices (e.g., with Toluidine Blue) to visualize the resorption pits (lacunae).

-

Quantification: Use light microscopy and image analysis software to quantify the total area of resorption pits per slice.

-

Biomarker Analysis: The concentration of bone matrix degradation products, such as N-telopeptides of collagen type-I (NTX), can also be measured in the culture supernatant using ELISA as an index of resorption activity.

Biochemical Assays

Protocol: Measurement of Serum Intact Parathyroid Hormone (PTH) Second and third-generation immunometric assays ("sandwich" assays) are the standard for measuring biologically active PTH.

-

Sample Collection: Collect whole blood in an EDTA tube, place it on ice immediately, and centrifuge in a refrigerated centrifuge as quickly as possible to separate the plasma. PTH is labile, so rapid processing and freezing are critical.

-

Assay Principle (2nd Gen "Intact" Assay):

-

A solid phase (e.g., microplate well) is coated with a "capture" antibody that binds to the C-terminal region of the PTH molecule (e.g., amino acids 39-84).

-

The patient's plasma sample is added, and any PTH (both full-length 1-84 and large fragments) binds to the capture antibody.

-

A second "detection" antibody, which is labeled with a signal-generating molecule (e.g., chemiluminescent or enzymatic), is added. This antibody binds to the N-terminal region (e.g., amino acids 13-34).

-

A signal is only generated when a molecule is "sandwiched" between both antibodies, which requires the presence of both N- and C-terminal regions, thus measuring intact PTH (1-84) and large N-terminally truncated fragments.

-

-

Detection and Quantification: The signal generated is proportional to the concentration of PTH in the sample and is quantified by comparison to a standard curve. Third-generation assays are more specific, using a detection antibody that binds very close to the N-terminus (amino acids 1-4) to measure only the full-length, active PTH (1-84).

Conclusion

Calcitriol is the central hormonal regulator of calcium and phosphate metabolism. Through its genomic actions on the intestine, bone, and kidney, it orchestrates the supply of calcium to the extracellular fluid, ensuring the integrity of skeletal mineralization and the proper functioning of numerous calcium-dependent physiological processes. Its synthesis and activity are tightly controlled by a sophisticated endocrine feedback system involving PTH and FGF23. A thorough understanding of these pathways and the experimental methods used to investigate them is indispensable for advancing research and developing effective treatments for a wide range of mineral metabolism disorders.

References

- 1. The Role of Vitamin D in the Endocrinology Controlling Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Calcitriol? [synapse.patsnap.com]

Calcitriol's Influence on Osteoblast Differentiation and Function: A Technical Guide

Abstract

Calcitriol, the hormonally active form of Vitamin D (1α,25-dihydroxyvitamin D3), is a principal regulator of calcium and phosphate homeostasis and exerts profound effects on bone metabolism. Its primary cellular targets in bone formation are osteoblasts, the specialized cells responsible for synthesizing and mineralizing bone matrix. Calcitriol directly modulates osteoblast proliferation, differentiation from mesenchymal precursors, and mature cell function through a complex interplay of genomic and non-genomic signaling pathways. This document provides a comprehensive technical overview of the molecular mechanisms underpinning calcitriol's effects, summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the critical signaling and experimental workflows.

Core Signaling Pathways of Calcitriol in Osteoblasts

Calcitriol's actions are predominantly mediated through the Vitamin D Receptor (VDR), a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[[“]][2][3]

The VDR-Mediated Genomic Pathway

The canonical signaling cascade is a genomic pathway that directly alters the transcription of target genes essential for the osteoblast phenotype.[[“]][3] The process involves several key steps:

-

Ligand Binding: Calcitriol diffuses through the cell membrane and binds to the VDR located in the cytoplasm or nucleus.

-

Heterodimerization: The calcitriol-VDR complex translocates to the nucleus (if not already present) and forms a heterodimer with the Retinoid X Receptor (RXR).

-

VDRE Binding: This VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Responsive Elements (VDREs) found in the promoter regions of target genes.

-

Transcriptional Regulation: Upon binding to VDREs, the complex recruits a suite of co-activator or co-repressor proteins. This molecular machinery interacts with the general transcription apparatus to either enhance or suppress the transcription of genes crucial for osteoblast differentiation and function, such as those encoding for alkaline phosphatase (ALPL), osteocalcin (BGLAP), and osteopontin (SPP1).

Effects on Osteoblast Differentiation and Function

Calcitriol is a potent modulator of the entire osteoblast lifecycle, from the commitment of mesenchymal precursors to the function of mature, matrix-producing cells.

Osteoblast Differentiation

Calcitriol generally promotes the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblasts into mature osteoblasts. It influences key transcription factors that govern osteogenesis. While Runt-related transcription factor 2 (RUNX2) is the master regulator for initial osteoblast commitment, some studies indicate that calcitriol's primary role may be in the later stages of maturation. Interestingly, some evidence suggests that high concentrations of calcitriol can downregulate RUNX2, potentially inducing a transdifferentiation of osteoblasts toward an adipocytic lineage, highlighting a dose-dependent complexity.

Osteoblast Proliferation

The effect of calcitriol on osteoblast proliferation is dose-dependent. Low concentrations have been shown to be mitogenic, stimulating cell division, whereas higher concentrations tend to be inhibitory, promoting differentiation over proliferation.

Regulation of Osteoblastic Markers and Mineralization

Calcitriol robustly stimulates the expression of key functional markers in mature osteoblasts:

-

Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, ALP is critical for providing the inorganic phosphate necessary for hydroxyapatite crystal formation. Calcitriol treatment consistently upregulates ALP activity.

-

Osteocalcin (OCN or BGLAP): A late-stage marker, osteocalcin is the most abundant non-collagenous protein in bone matrix and is involved in the regulation of mineral deposition. Its production is highly dependent on calcitriol.

-

Osteopontin (OPN or SPP1): This protein is involved in cell adhesion and mineralization. Calcitriol is a known inducer of OPN expression.

-

RANKL/OPG Ratio: Calcitriol can increase the expression of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) and decrease the expression of its decoy receptor, Osteoprotegerin (OPG), in osteoblasts. This shift in the RANKL/OPG ratio is a key mechanism through which calcitriol indirectly stimulates osteoclast differentiation and bone resorption to maintain calcium homeostasis.

Quantitative Data on Calcitriol's Effects

The following tables summarize quantitative findings from various in vitro studies, demonstrating the dose-dependent effects of calcitriol.

Table 1: Effect of Calcitriol on Osteoblast-Like Cell Proliferation

| Cell Type | Calcitriol Concentration | Duration | Effect on Proliferation | Reference |

| Rat bone marrow-derived osteoblast-like cells | 0.1 nM | 24 & 48 hours | ~40% increase | |

| Rat bone marrow-derived osteoblast-like cells | 60 nM | 24 & 48 hours | ~75% decrease (males) |

Table 2: Effect of Calcitriol on Alkaline Phosphatase (ALP) Activity

| Cell Type | Calcitriol Concentration | Duration | Effect on ALP Activity | Reference |

| Rat osteogenic sarcoma cells | 100 nM (10⁻⁷ M) | Not specified | 3-fold increase (intracellular) | |

| Rat osteogenic sarcoma cells | 100 nM (10⁻⁷ M) | Not specified | 6-fold increase (secreted) | |

| Human periodontium-derived cells | 10 nM (10⁻⁸ M) | 2 weeks | Significant increase | |

| Human periodontium-derived cells | 100 nM (10⁻⁷ M) | 3 weeks | Significant increase | |

| Neonatal mouse calvariae | 10 nM (10⁻⁸ M) | 48 hours | Significant inhibition |

Table 3: Effect of Calcitriol on Osteoblast Gene Expression and Protein Production

| Marker | Cell Type | Calcitriol Concentration | Duration | Effect | Reference |

| Osteocalcin (Protein) | Neonatal mouse calvariae | 10 nM (10⁻⁸ M) | 48 hours | Significant increase | |

| Osteocalcin (Protein) | Human bone cells | Not specified | Not specified | Production is dependent on calcitriol | |

| RUNX2 (mRNA) | Human periodontium-derived cells | 10 nM (10⁻⁸ M) | 1 & 2 weeks | Significant increase | |

| Osteocalcin (mRNA) | Human periodontium-derived cells | 10 nM (10⁻⁸ M) | 1 & 2 weeks | Significant increase | |

| Osteopontin (mRNA) | Human periodontium-derived cells | 10 nM (10⁻⁸ M) | 1 & 2 weeks | Significant increase |

Experimental Protocols

Reproducible and robust methodologies are critical for studying the effects of calcitriol. Below are standard protocols for key in vitro assays.

Osteoblast Culture and Differentiation

-

Cell Isolation: Primary human osteoblasts can be isolated from trabecular bone explants obtained during orthopedic surgery. Bone fragments are washed in Phosphate-Buffered Saline (PBS), minced, and subjected to sequential digestion with crude collagenase (e.g., 2 mg/mL at 37°C for 2 hours) to release cells. Alternatively, bone marrow-derived MSCs can be used.

-

Cell Culture: Seed isolated cells or MSCs in culture flasks with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Osteogenic Induction: Once cells reach 70-80% confluency, switch to an osteogenic differentiation medium. This typically consists of the standard culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerolphosphate.

-

Calcitriol Treatment: Add calcitriol (dissolved in ethanol or DMSO) to the osteogenic medium at desired final concentrations (e.g., 0.1 nM to 100 nM). An equivalent volume of the vehicle is added to control cultures. The medium is typically changed every 2-3 days for the duration of the experiment (3-28 days).

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Lysis: After the treatment period, wash cell monolayers with PBS. Lyse the cells in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).

-

Enzymatic Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. Incubate at 37°C. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Quantification: Stop the reaction with NaOH. Measure the absorbance of the p-nitrophenol product at 405 nm using a spectrophotometer.

-

Normalization: Normalize the ALP activity to the total protein content of the lysate, determined by a standard assay (e.g., BCA or Bradford assay).

Mineralization (Von Kossa) Staining

-

Fixation: After 21-28 days of differentiation, wash cell cultures with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes.

-

Staining: Rinse the fixed cells with deionized water. Add a 5% silver nitrate solution and expose the plate to UV light for 30-60 minutes. The silver ions react with phosphate in the mineralized nodules, forming silver phosphate, which is reduced to black metallic silver under light.

-

Washing & Counterstaining: Wash thoroughly with deionized water to remove excess silver nitrate. A counterstain such as Neutral Red may be used to visualize cell nuclei.

-

Analysis: Visualize and quantify the black mineralized nodules using light microscopy and image analysis software.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform qPCR using a thermal cycler. The reaction mixture should contain cDNA template, forward and reverse primers for target genes (e.g., ALPL, BGLAP, SPP1, RUNX2) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green or EvaGreen).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion and Implications

Calcitriol is a powerful, direct regulator of osteoblast biology. Through the VDR-mediated genomic pathway, it promotes the differentiation of osteoblast precursors and enhances the functional capacity of mature osteoblasts, stimulating the expression of critical matrix proteins and promoting mineralization. However, its effects are nuanced and highly dependent on concentration, with lower doses favoring proliferation and higher doses driving differentiation and, in some cases, inhibiting cell growth or altering cell fate. For researchers and drug development professionals, a thorough understanding of these dose-dependent effects and the underlying molecular pathways is essential for designing effective therapeutic strategies for bone disorders like osteoporosis and for developing novel osteoanabolic agents.

References

Calcitriol's Role in Parathyroid Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the regulation of Parathyroid Hormone (PTH) by Calcitriol, the active form of Vitamin D. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of mineral metabolism and related endocrine disorders. This document details the direct transcriptional and post-transcriptional control of the PTH gene by Calcitriol, as well as indirect regulatory pathways. It includes a summary of key quantitative data from seminal studies, detailed experimental protocols for pertinent assays, and visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this critical physiological interaction.

Introduction

The intricate interplay between Calcitriol (1,25-dihydroxyvitamin D3) and Parathyroid Hormone (PTH) is a cornerstone of calcium and phosphate homeostasis. PTH, secreted by the parathyroid glands, is a principal regulator of extracellular calcium, acting on bone, kidney, and intestine to increase serum calcium levels. Calcitriol, produced predominantly in the kidneys under the stimulation of PTH, also elevates serum calcium, primarily by enhancing intestinal absorption. A critical component of this endocrine axis is the negative feedback loop whereby Calcitriol suppresses the synthesis and secretion of PTH, thus preventing hypercalcemia and maintaining mineral balance.[1][2] Understanding the precise molecular mechanisms of this regulation is paramount for the development of therapeutic strategies for disorders such as secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD).[3]

Molecular Mechanisms of Calcitriol-Mediated PTH Regulation

Calcitriol exerts its regulatory effects on the parathyroid glands through a combination of genomic and non-genomic actions, involving direct transcriptional repression of the PTH gene, post-transcriptional modifications, and indirect pathways that modulate the parathyroid's sensitivity to other systemic signals.

Direct Transcriptional Repression of the PTH Gene

The primary mechanism by which Calcitriol controls PTH levels is through the direct transcriptional repression of the PTH gene. This process is mediated by the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[4]

Upon entering the parathyroid cell, Calcitriol binds to the VDR. This binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[5] The Calcitriol-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter region of the PTH gene.

Several models for VDR-mediated repression of the PTH gene have been proposed:

-

Classical Negative VDRE (nVDRE): The VDR/RXR heterodimer can bind to nVDREs in the PTH promoter. Unlike positive VDREs that recruit coactivators to enhance transcription, the binding of the VDR/RXR complex to nVDREs can lead to the recruitment of a corepressor complex. This complex can include histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which modify chromatin structure to a more condensed, transcriptionally silent state.

-

Interaction with VDIR: Another mechanism involves a VDR Interacting Repressor (VDIR). The VDR-RXR complex, bound to an E-box element in the PTH promoter, recruits VDIR. VDIR, in turn, recruits corepressors like HDAC2, leading to the suppression of PTH gene transcription.

-

Displacement of Transcriptional Activators: The VDR-RXR complex can also compete with and displace transcriptional activators from the PTH promoter. One such activator is the nuclear factor Y (NF-Y), which binds to a region overlapping the VDRE. By displacing NF-Y, the VDR-RXR complex prevents the initiation of transcription.

Post-Transcriptional Regulation

Calcitriol can also regulate PTH expression at the post-transcriptional level by influencing the stability of PTH messenger RNA (mRNA). One identified mechanism is the upregulation of the microRNA (miRNA) family Let-7. These miRNAs can bind to the 3' untranslated region (3'-UTR) of the PTH mRNA, leading to its degradation and a subsequent decrease in PTH synthesis.

Indirect Regulation of PTH Secretion

Calcitriol indirectly suppresses PTH secretion by modulating the expression of other key regulators of parathyroid function:

-

Calcium-Sensing Receptor (CaSR): Calcitriol upregulates the expression of the CaSR on the surface of parathyroid cells. The CaSR is a G-protein coupled receptor that detects changes in extracellular calcium concentration. Increased CaSR expression enhances the sensitivity of the parathyroid cells to calcium, meaning that lower levels of serum calcium are required to inhibit PTH secretion.

-

Klotho: Calcitriol has been shown to influence the expression of Klotho in parathyroid tissue. Klotho is a co-receptor for Fibroblast Growth Factor 23 (FGF23), a potent inhibitor of PTH secretion. By modulating Klotho expression, Calcitriol can indirectly affect the FGF23-mediated suppression of PTH.

Anti-proliferative Effects

In conditions such as SHPT, parathyroid gland hyperplasia is a significant pathological feature. Calcitriol exhibits anti-proliferative effects on parathyroid cells, thereby limiting the expansion of the glands. This is achieved through the upregulation of cell cycle inhibitors like p21 and p27, and the inhibition of pro-proliferative signaling pathways such as the NF-κB and mTOR pathways.

Quantitative Data on Calcitriol's Effect on PTH

The following tables summarize quantitative data from key in vitro and in vivo studies demonstrating the suppressive effect of Calcitriol on PTH.

| In Vitro Studies | ||||

| Study System | Calcitriol Concentration | Duration | Effect on PTH mRNA | Reference |

| Bovine parathyroid cells | 10⁻⁸ M | 48 hours | ~50% reduction | |

| Normal dog parathyroid glands | 10⁻¹⁰ to 10⁻⁷ M | 24 hours | Dose-dependent inhibition of cell cycle progression | |

| Human secondary hyperparathyroid glands | 10⁻⁷ M | 24 hours | Inhibition of cell cycle progression and induction of apoptosis | |

| Rat PTH promoter-reporter assay | 10⁻⁸ M | - | 60-70% decrease in reporter gene expression |

| In Vivo Studies | ||||

| Animal Model | Calcitriol Dosage | Duration | Effect on PTH Levels | Reference |

| Rats | 25-100 pmol | 24 hours | ~70% maximal decrease in PTH mRNA | |

| Rats with CKD | 20 ng/kg and 80 ng/kg | 1 week | Dose-dependent suppression of serum PTH | |

| Rats with CKD | Not specified | Not specified | 60% suppression of serum PTH | |

| Hemodialysis patients | 1-2 µg thrice weekly (IV) | 6 months | Significant decrease in maximal and minimal PTH in responders | |

| Hemodialysis patients | 3 or 6 µ g/week (IV) | 1 year | Significant decrease in iPTH in 95.2% of patients |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Calcitriol's regulation of PTH.

Luciferase Reporter Assay for PTH Promoter Activity

This assay is used to quantify the transcriptional activity of the PTH gene promoter in response to Calcitriol.

-

Plasmid Constructs:

-

A firefly luciferase reporter plasmid containing the human or rat PTH gene promoter region, including the VDREs.

-

A co-transfected Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Cell Culture and Transfection:

-

HEK293T or a relevant parathyroid cell line is cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 24-well plates and co-transfected with the firefly and Renilla luciferase plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing either vehicle (e.g., ethanol) or varying concentrations of Calcitriol (e.g., 10⁻¹⁰ to 10⁻⁷ M).

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of treatment, cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Results are expressed as relative luciferase units (RLU) or as a percentage of the vehicle-treated control.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo binding of the VDR to the PTH gene promoter.

-

Cell Culture and Cross-linking:

-

Parathyroid cells or tissue are treated with Calcitriol or vehicle.

-

Proteins are cross-linked to DNA using formaldehyde.

-

-

Chromatin Preparation:

-

Cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific for VDR or a control IgG antibody.

-

The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

-

DNA Purification:

-

The cross-links are reversed, and the DNA is purified.

-

-

Analysis:

-

The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the VDRE region of the PTH gene promoter.

-

Enrichment of the VDRE sequence in the VDR immunoprecipitated sample compared to the IgG control indicates VDR binding.

-

PTH Immunoassay (RIA/ELISA)

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are used to quantify PTH protein levels in serum or cell culture supernatant.

-

Sample Collection:

-

Blood samples are collected from experimental animals or human subjects. Serum is separated by centrifugation.

-

For in vitro studies, cell culture supernatant is collected.

-

-

Assay Principle (ELISA):

-

A microplate is coated with a capture antibody specific for PTH.

-

Samples and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured using a microplate reader, and the PTH concentration is determined from a standard curve.

-

-

Assay Principle (RIA):

-

A known amount of radioactively labeled PTH is mixed with a limited amount of anti-PTH antibody.

-

The sample containing unlabeled PTH is added, which competes with the labeled PTH for antibody binding.

-

The antibody-bound PTH is separated from the free PTH, and the radioactivity of the bound fraction is measured.

-

The concentration of PTH in the sample is inversely proportional to the measured radioactivity and is determined from a standard curve.

-

Western Blot for VDR and CaSR Expression

Western blotting is used to detect and quantify the protein expression of VDR and CaSR in parathyroid tissue.

-

Protein Extraction:

-

Parathyroid tissue is homogenized in lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for VDR, CaSR, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

The band intensities are quantified, and the expression of VDR and CaSR is normalized to the loading control.

-

Conclusion

Calcitriol is a potent negative regulator of PTH, employing a multi-faceted approach that includes direct transcriptional repression, post-transcriptional control, and indirect modulation of parathyroid cell sensitivity. The intricate molecular machinery involving the VDR, RXR, corepressors, and other signaling molecules highlights the complexity of this vital endocrine feedback loop. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the development of novel therapeutics targeting the Calcitriol-PTH axis for the management of mineral metabolism disorders. The continued investigation into the nuanced aspects of this regulatory network will undoubtedly unveil new targets for intervention and improve patient outcomes in conditions characterized by dysregulated PTH secretion.

References

- 1. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]

- 3. PTH, FGF-23, Klotho and Vitamin D as regulators of calcium and phosphorus: Genetics, epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Difference and similarity of DNA sequence recognized by VDR homodimer and VDR/RXR heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]

The Rapid, Non-Genomic Actions of Calcitriol: A Technical Guide for Researchers

An In-depth Examination of Membrane-Initiated Signaling Pathways and Cellular Responses

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, is well-established as a key regulator of calcium and phosphate homeostasis through its genomic actions. These classical effects are mediated by the nuclear vitamin D receptor (VDR), which functions as a ligand-activated transcription factor to modulate gene expression over hours to days. However, a growing body of evidence has illuminated a distinct and rapid mode of calcitriol activity that is independent of gene transcription and protein synthesis.[1][2] These "non-genomic" actions are initiated at the cell membrane and elicit cellular responses within seconds to minutes.[2][3]

This technical guide provides a comprehensive overview of the non-genomic signaling pathways of calcitriol, intended for researchers, scientists, and drug development professionals. It details the key signaling cascades, presents quantitative data from seminal studies, outlines experimental protocols for their investigation, and provides visualizations of these complex cellular processes.

Core Concepts of Non-Genomic Calcitriol Signaling

The primary distinction between the genomic and non-genomic actions of calcitriol lies in their latency and dependence on nuclear events. Non-genomic responses are characterized by:

-

Rapidity: Cellular effects are observed within a timeframe of seconds to minutes.[3]

-

Insensitivity to Transcriptional and Translational Inhibitors: These actions are not blocked by agents such as actinomycin D or cycloheximide.

-

Mediation by Membrane-Associated Receptors: The signaling cascades are initiated by the interaction of calcitriol with receptors located at the plasma membrane.

Two main candidates have been proposed as the membrane receptors for calcitriol's non-genomic actions: a membrane-associated form of the classical Vitamin D Receptor (mVDR) and the Membrane-Associated, Rapid Response Steroid-binding protein (MARRS), also identified as Protein Disulfide Isomerase Family A Member 3 (Pdia3).

Key Non-Genomic Signaling Pathways

Calcitriol has been shown to rapidly activate several key intracellular signaling pathways, leading to a diverse array of cellular responses.

Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Diacylglycerol (DAG) Pathway

One of the most well-documented non-genomic effects of calcitriol is the rapid mobilization of intracellular calcium ([Ca2+]i). This is primarily achieved through the activation of the PLC pathway.

-

Mechanism: Upon binding to a membrane receptor, calcitriol stimulates the activity of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

DAG , in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream target proteins, leading to diverse cellular responses, including modulation of ion channels and enzyme activities.

-

References

molecular structure and chemical properties of Calcitriol

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Calcitriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D, is a steroid hormone that plays a central role in calcium and phosphate homeostasis.[1][2][3] It is also known as 1α,25-dihydroxycholecalciferol or 1,25(OH)₂D₃.[1][4] Produced primarily in the kidneys, calcitriol exerts its effects by binding to the vitamin D receptor (VDR), which is present in numerous tissues throughout the body. This guide provides a comprehensive overview of the molecular structure, chemical properties, signaling pathways, and experimental methodologies related to calcitriol.

Molecular Structure and Chemical Properties

Calcitriol is a secosteroid, a steroid in which one of the rings has been broken. Specifically, it is a derivative of cholecalciferol (Vitamin D₃) with three hydroxyl groups located at positions 1, 3, and 25.

Chemical Name: (1R,3S,5Z)-5-[2-[(1R,3aR,7aS)-1-[(2R)-6-hydroxy-6-methyl-heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexane-1,3-diol

Synonyms: 1,25-dihydroxycholecalciferol, 1α,25-dihydroxyvitamin D₃, 1,25(OH)₂D₃

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of calcitriol.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₃ | |

| Molar Mass | 416.64 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 111–115 °C | |

| Solubility | Soluble in organic solvents; practically insoluble in water. Slightly soluble in methanol, ethanol, ethyl acetate, and THF. | |

| Optical Rotation | [α]D²⁵ +48° (methanol) | |

| Stability | Degrades upon prolonged exposure to light and oxygen. |

Biosynthesis and Metabolism

Calcitriol is synthesized from 7-dehydrocholesterol in a multi-step process involving the skin, liver, and kidneys.

-

Skin: Exposure to ultraviolet B (UVB) radiation converts 7-dehydrocholesterol in the skin to previtamin D₃, which then isomerizes to cholecalciferol (vitamin D₃).

-

Liver: Cholecalciferol is transported to the liver, where it is hydroxylated by the enzyme 25-hydroxylase (CYP2R1) to form 25-hydroxycholecalciferol (calcifediol), the main circulating form of vitamin D.

-

Kidney: Calcifediol is then transported to the proximal tubules of the kidneys, where it undergoes a second hydroxylation at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active calcitriol. This step is the primary control point for calcitriol synthesis and is stimulated by parathyroid hormone (PTH) and low serum calcium and phosphate levels.

Calcitriol is metabolized and inactivated by the enzyme 24-hydroxylase (CYP24A1), which converts it to calcitroic acid, a water-soluble and biologically less active metabolite that is excreted in bile and urine.

Caption: Biosynthesis and regulation of Calcitriol.

Mechanism of Action and Signaling Pathways

Calcitriol primarily exerts its biological effects through a genomic mechanism mediated by the nuclear vitamin D receptor (VDR).

-

Binding and Heterodimerization: Calcitriol diffuses into the target cell and binds to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR).

-

DNA Binding: The Calcitriol-VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which modulate the transcription of target genes. This leads to changes in protein synthesis that ultimately produce the physiological effects of calcitriol.

Key target tissues for calcitriol's action include the intestine, bone, kidney, and parathyroid gland. In the intestine, calcitriol increases the absorption of calcium and phosphate. In bone, it regulates bone mineralization and remodeling. In the kidneys, it promotes the reabsorption of calcium. Calcitriol also provides negative feedback to the parathyroid glands, suppressing the secretion of parathyroid hormone (PTH).

Caption: Genomic signaling pathway of Calcitriol.

Pharmacokinetic Properties

The following table summarizes key pharmacokinetic parameters of calcitriol.

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed from the intestine. | |

| Peak Serum Concentration | Attained within 3 to 6 hours. | |

| Protein Binding | Approximately 99.9% bound to plasma proteins, primarily vitamin D-binding protein. | |

| Elimination Half-life | 5–8 hours in adults. | |

| Metabolism | Metabolized by 24-hydroxylase (CYP24A1) into calcitroic acid. | |

| Excretion | Primarily in feces via biliary excretion. |

Experimental Protocols

Quantification of Calcitriol in Biological Samples (Plasma/Serum)

This protocol outlines a general workflow for the quantification of calcitriol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Objective: To accurately measure the concentration of calcitriol in plasma or serum samples.

Materials:

-

Plasma or serum samples

-

Calcitriol standard and deuterated calcitriol internal standard

-

Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

-

Supported Liquid Extraction (SLE) and/or Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Methodology:

-

Sample Pretreatment:

-